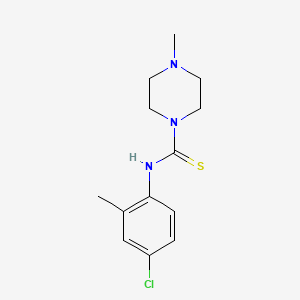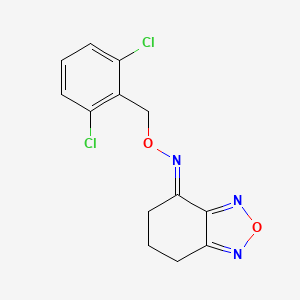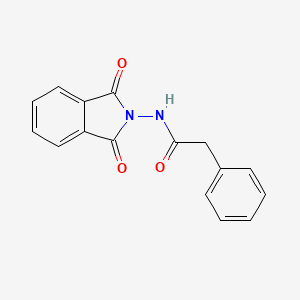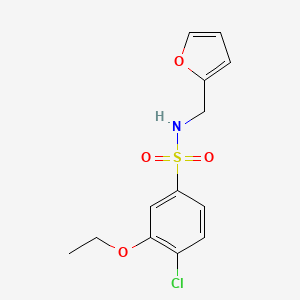
N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CMPT belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound may act on the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, anxiety, and pain. This compound has also been shown to bind to sigma-1 receptors, which are involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. This compound has also been shown to reduce the levels of corticosterone, a hormone that is involved in the stress response. Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anxiolytic and antidepressant properties, which could be useful in the development of new treatments for mood disorders. Another advantage of using this compound is its ability to bind to sigma-1 receptors, which could be useful in the development of new diagnostic tools for certain neurological disorders.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic in high doses, which could limit its potential therapeutic applications. Another limitation of using this compound is its limited solubility in water, which could make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of research could be the development of new therapeutic applications for this compound, particularly in the treatment of mood disorders and neuropathic pain. Another area of research could be the development of new diagnostic tools for certain neurological disorders based on the binding properties of this compound to sigma-1 receptors. Furthermore, future research could focus on the optimization of the synthesis method of this compound to improve its purity and yield.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction of 4-chloro-2-methylphenyl hydrazine with 4-methylpiperazine-1-carbodithioic acid to form the desired compound. The reaction is carried out under reflux in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of this compound.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to possess anxiolytic and antidepressant properties in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain and as a potential antipsychotic agent. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for certain neurological disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-9-11(14)3-4-12(10)15-13(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLITWKTCNPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)
![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)

![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)
![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)
